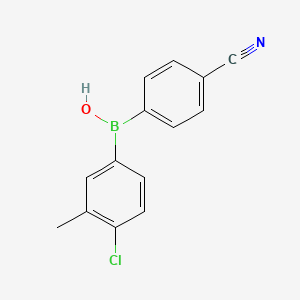
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid is a boronic acid derivative with the molecular formula C14H11BClNO. This compound is characterized by the presence of both chloro and cyano functional groups attached to phenyl rings, making it a versatile reagent in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Boronic esters and boronic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The presence of chloro and cyano groups enhances its reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylboronic acid: Similar in structure but lacks the chloro and methyl groups.
3-Chloro-4-methylphenylboronic acid: Similar but lacks the cyano group.
3-Cyanophenylboronic acid: Similar but lacks the chloro and methyl groups
Uniqueness
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid is unique due to the presence of both chloro and cyano groups, which provide enhanced reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
872495-71-1 |
|---|---|
Formule moléculaire |
C14H11BClNO |
Poids moléculaire |
255.51 g/mol |
Nom IUPAC |
(4-chloro-3-methylphenyl)-(4-cyanophenyl)borinic acid |
InChI |
InChI=1S/C14H11BClNO/c1-10-8-13(6-7-14(10)16)15(18)12-4-2-11(9-17)3-5-12/h2-8,18H,1H3 |
Clé InChI |
KBSRPSWXJCKFPJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C#N)(C2=CC(=C(C=C2)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)


![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
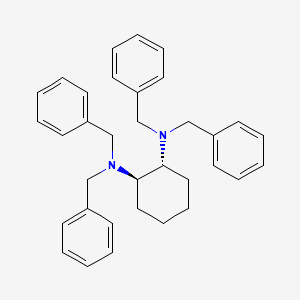
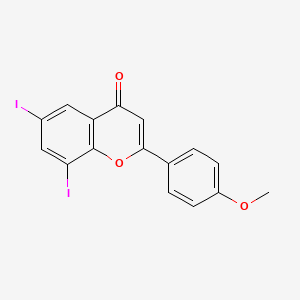
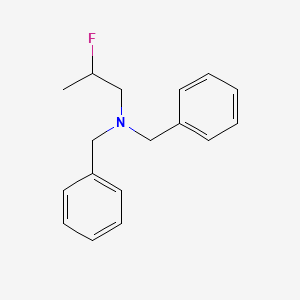
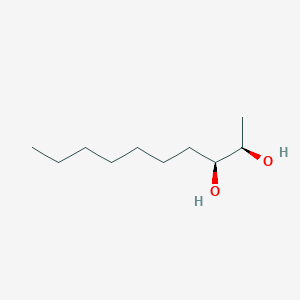
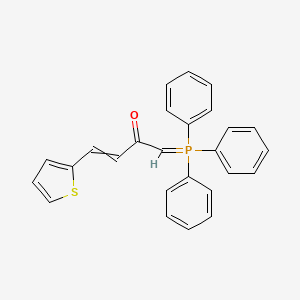

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)



